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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the fabrication and use of Titanium
Silicide (TiSi2) sputtering targets. The information is intended to guide researchers and
professionals in materials science and thin-film deposition for applications including, but not
limited to, microelectronics, protective coatings, and biocompatible layers.

Introduction to Titanium Silicide

Titanium silicide (TiSi2) is a refractory metal silicide notable for its low electrical resistivity, high
thermal stability, and excellent compatibility with silicon-based devices.[1] It is a key material in
the semiconductor industry, primarily used for contacts, interconnects, and gate electrodes in
integrated circuits.[2] TiSiz exists in two main crystalline phases: the metastable C49 phase,
which forms at lower temperatures (450-650°C), and the thermodynamically stable C54 phase,
which has a significantly lower resistivity (12-24 pQ-cm compared to 60-70 uQ-cm for C49) and
is formed at higher temperatures (>650°C).[1] The transition from the C49 to the C54 phase is
critical for achieving the desired electrical properties in microelectronic applications.

Sputtering targets made of TiSi2 are used to deposit thin films of this material onto various
substrates. The quality of the sputtering target—in terms of purity, density, and homogeneity—
directly impacts the properties of the deposited thin film.

Fabrication of TiSiz2 Sputtering Targets
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The primary method for producing high-density and high-purity TiSi2 sputtering targets is
through powder metallurgy.[3][4] This involves the consolidation of titanium and silicon powders
in the desired stoichiometry, followed by a high-temperature, high-pressure sintering process.
The most common industrial methods are Hot Pressing (HP) and Hot Isostatic Pressing (HIP).

Hot Pressing (HP)

Hot pressing is a powder metallurgy process that combines uniaxial pressure and high
temperature to densify powdered materials.[4][5] For ceramic materials like TiSiz, this method
is effective in producing dense targets while maintaining compositional control.[5]

Parameter Value Range Unit Notes

A temperature of
1600°C has been
used for a Ti:Si

Sintering Temperature 1600 - 1650 °C mixture[6], while
1650°C was used for
TiB2 with a TiSiz

sintering aid.[7]

A pressure of 24 MPa
was used for a Ti:Si
_ mixture.[6] General
Applied Pressure 10 - 100 MPa
pressures for
sputtering targets are

in this range.[8]

Typical holding time
Holding Time 1-3 hours for sintering
processes.[8]

An inert atmosphere is
Atmosphere Argon or Vacuum - crucial to prevent
oxidation.[6]

High density is a key
Resulting Density > 95% (up to 99%) % of theoretical requirement for

sputtering targets.[6]
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o Powder Preparation: Start with high-purity titanium and silicon powders (e.g., >99.5%). Mix
the powders in the desired stoichiometric ratio (1 Ti: 2 Si). Ball milling can be used to ensure
a homogeneous mixture.

e Mold Loading: Load the mixed powder into a graphite die. Graphite is typically used for its
high-temperature stability and electrical conductivity (if induction heating is used).

» Hot Pressing Cycle:

[e]

Place the loaded die into the hot press.

o Heat the die to the sintering temperature (e.g., 1600°C) under a protective atmosphere of
argon or in a vacuum.[6]

o Simultaneously apply uniaxial pressure (e.g., 24 MPa).[6]

o Hold at the peak temperature and pressure for a specified duration (e.g., 2 hours) to allow
for densification.[6]

o Cool down the system in a controlled manner to prevent thermal shock.
o Target Finishing:

o Extract the densified target from the die.

o Machine the target to the final desired dimensions.

o Clean the target to remove any surface contaminants.
e Quality Control:

o Measure the final density using the Archimedes method.

o Analyze the phase composition and microstructure using X-ray diffraction (XRD) and
scanning electron microscopy (SEM).

Hot Isostatic Pressing (HIP)
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Hot Isostatic Pressing (HIP) is a manufacturing process that subjects components to both high
temperature and isostatic gas pressure in a high-pressure containment vessel. The applied
pressure is uniform in all directions, leading to highly dense and homogeneous materials with
low internal stress. This makes it an excellent method for producing high-quality sputtering
targets.

Parameter Value Range Unit Notes

The ideal temperature

range is broad,

depending on the
o material.[9] For

Sintering Temperature 900 - 2250 °C o

titanium alloys,

temperatures around

913-930°C are

common.[10][11]

Argon is the most
Applied Pressure 100 - 200 MPa common pressurizing

medium.[9]

A typical dwell time to
Holding Time 2-3 hours ensure complete
densification.[10][11]

High-purity argon is
Atmosphere Argon - used as the

pressurizing gas.[12]

HIP is capable of
Resulting Density > 99% % of theoretical producing fully dense

materials.

o Powder Preparation: As with hot pressing, start with high-purity, homogeneously mixed
titanium and silicon powders.

o Encapsulation:
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o Place the powder into a metallic canister or "can" that is shaped to the near-net
dimensions of the final target.

o Evacuate the can to remove any trapped gases and then seal it hermetically.

e HIP Cycle:

Place the sealed can inside the HIP vessel.

[e]

o

Pressurize the vessel with high-purity argon gas.

[¢]

Heat the vessel to the desired sintering temperature (e.g., 930°C).[11]

[¢]

Hold at the target temperature and pressure (e.g., 120 MPa) for the specified time (e.g., 2
hours) to allow the powder to consolidate into a fully dense solid.[11]

[¢]

Cool the vessel and release the pressure.
» Decapsulation and Finishing:

o Remove the can from the HIPed billet, typically through chemical etching or mechanical
means.

o Machine the target to the final specifications.
o Clean and package the target in a vacuum-sealed bag.

e Quality Control: Perform density, XRD, and SEM analysis as with the hot-pressed targets to
ensure high quality.

Fabrication Workflow Diagram
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TiSiz Sputtering Target Fabrication Workflow

Powder Preparation

High-Purity Ti and Si Powders

Stoichiometric Mixing
(e.g., Ball Milling)

Hot Pressing Hot Isostatic Pressing
(High T, Uniaxial P) (High T, Isostatic P)

Machining to Final Dimensions

:

Cleaning

:

Quiality Control
(Density, XRD, SEM)

:

Packaging

Click to download full resolution via product page

Caption: Workflow for TiSiz target fabrication.
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Use of TiSiz2 Sputtering Targets

TiSiz sputtering targets are used in Physical Vapor Deposition (PVD) systems, primarily with
magnetron sputtering, to deposit TiSiz thin films. The process can be non-reactive, to deposit a
pure TiSiz film, or reactive, where a reactive gas like nitrogen is introduced to form a compound
film such as Titanium Silicon Nitride (TiSiN).

Sputtering Process

Sputtering involves bombarding the target material with energetic ions, typically Argon (Ar+), in
a vacuum chamber. This causes atoms from the target to be ejected, which then travel and

deposit onto a substrate, forming a thin film.
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Parameter Value Range Unit Notes

General

A low base pressure is
Base Pressure <5x10°° Torr essential to minimize

film contamination.

Controls the mean
Working Pressure 1-10 mTorr free path of sputtered

atoms.[13]

High-purity Ar is

Sputtering Gas Argon (Ar) - i
typically used.
Depends on the
Ar Flow Rate 10-50 sccm chamber size and
desired pressure.
Can influence film
Substrate o
Room Temp - 450 °C crystallinity and phase
Temperature .
formation.[14]
Target-to-Substrate Affects deposition rate
) 10.5-16.5 cm ] )
Distance and uniformity.[15]

DC Sputtering

Higher power
) generally leads to a
Sputtering Power 75 - 150 W ] »
higher deposition rate.

[16]

RF Sputtering

Suitable for sputtering
Sputtering Power 100 - 600 W dielectric materials.
[13][17]

Reactive Sputtering
(for TiSiN)

Reactive Gas Nitrogen (N2) -
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) The N2 to Ar ratio is a
N2 Flow Rate / Partial ] N
Variable sccm /% critical parameter for
Pressure i o
film stoichiometry.[18]

e Substrate Preparation:

o Clean the substrate (e.qg., silicon wafer) using a standard cleaning procedure (e.g., RCA
clean for Si) to remove any organic and inorganic contaminants.

o Load the substrate into the sputtering chamber.
e System Pump-down:

o Evacuate the chamber to a high vacuum (base pressure < 5 x 10~ Torr) to minimize the
presence of residual gases.

e Sputtering Process:

o

Introduce the sputtering gas (high-purity Argon) into the chamber, controlling the flow to
achieve the desired working pressure (e.g., 5 mTorr).

o If required, heat the substrate to the desired deposition temperature.

o Apply power (DC or RF) to the TiSiz target to ignite the plasma.

o Pre-sputter the target for a few minutes with the shutter closed to clean the target surface.
o Open the shutter to begin depositing the TiSiz film onto the substrate.

o For reactive sputtering of TiSiN, introduce a controlled flow of nitrogen gas along with the
argon.

o Continue the deposition until the desired film thickness is achieved.
e Cool-down and Venting:

o Turn off the power to the target and the gas flow.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.osti.gov/servlets/purl/2418237
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

o Allow the substrate to cool down under vacuum.

o Vent the chamber to atmospheric pressure with an inert gas like nitrogen.

¢ Film Characterization:

o Analyze the deposited film's properties, such as thickness (profilometry, ellipsometry),
resistivity (four-point probe), phase (XRD), and microstructure (SEM/TEM).

Sputtering Process Workflow Diagram
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TiSi2 Thin Film Sputtering Workflow
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Caption: Workflow for sputtering TiSiz thin films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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